The synthesis of SHP-141 involves several key steps, starting from suberic acid monomethyl ester. The process typically includes the following methods:
SHP-141 possesses a distinctive molecular structure characterized by its hydroxamic acid moiety, which is critical for its function as a histone deacetylase inhibitor. The structural formula can be represented as follows:
The compound features an aromatic ring system linked to a hydroxamic acid group, which facilitates chelation with zinc ions in the active site of histone deacetylases. This interaction is vital for its inhibitory action .
SHP-141 undergoes several chemical reactions that are pivotal to its function:
The mechanism through which SHP-141 exerts its effects involves several key processes:
SHP-141 exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and its bioavailability in clinical settings .
SHP-141 has significant potential applications in scientific research and clinical settings:
SHP-141 exhibits pronounced selectivity for Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8), which are predominantly nuclear enzymes overexpressed in various malignancies and implicated in oncogenic transcriptional programs. This selectivity arises from strategic molecular interactions within the catalytic domain:
Acetate Release Channel Targeting: SHP-141's aliphatic hydrocarbon chain extends into the acetate release channel – a structural feature adjacent to the catalytic zinc-binding site. This channel exhibits significant conformational variation between HDAC classes. SHP-141 exploits the distinct topology of Class I HDAC channels (particularly HDAC1/2/3) through optimal van der Waals contacts and hydrophobic interactions, enabling tighter binding and reduced affinity for Class IIa HDACs [2] [7].
Zinc-Chelating Hydroxamate Group: The terminal hydroxamate moiety forms bidentate coordination with the catalytic zinc ion essential for deacetylase activity. This interaction competitively blocks substrate access to the active site, with dissociation constants (Kd) in the low nanomolar range for Class I HDACs [5] [9].
Catalytic Pocket Occupancy: Structural modeling reveals that SHP-141's benzoate ester linker and methyl-substituted phenyl cap group occupy surface recognition regions near the catalytic pocket entrance. These interactions contribute to differential binding kinetics compared to non-selective inhibitors like vorinostat (SAHA), which possess bulkier cap groups and lack channel-penetrating extensions [6] [7].
Table 1: SHP-141 Selectivity Profile Against Key HDAC Isoforms
HDAC Class | Isoform | Subcellular Localization | SHP-141 Inhibition | Key Non-Histone Targets |
---|---|---|---|---|
Class I | HDAC1 | Nucleus | +++ (High) | p53, STAT3, E2F1 |
HDAC2 | Nucleus | +++ (High) | STAT3, YY1 | |
HDAC3 | Nucleus | +++ (High) | GATA1, SHP, RelA | |
HDAC8 | Nucleus | ++ (Moderate) | SMC3, Actin | |
Class IIa | HDAC4 | Nucleus/Cytoplasm | + (Weak) | GATA1, HP1 |
HDAC5 | Nucleus/Cytoplasm | + (Weak) | SMAD7 | |
Class IIb | HDAC6 | Cytoplasm | - (Negligible) | α-Tubulin, HSP90 |
HDAC10 | Cytoplasm | - (Negligible) | Unknown |
The biochemical consequence of this inhibition is hyperacetylation of both histone H3 (particularly at lysine residues K9, K14, K27) and H4 (K5, K8, K12, K16), as well as non-histone proteins including the tumor suppressor p53. Acetylated p53 accumulates in the nucleus, regaining its transcriptional activity to induce pro-apoptotic genes like BAX and cell cycle regulators like p21 [5] [7]. Importantly, SHP-141 demonstrates minimal activity against zinc-dependent Class IV (HDAC11) and NAD+-dependent Class III (sirtuins) HDACs, reducing off-target metabolic and transcriptional effects.
In CTCL, malignant T-cells exhibit widespread epigenetic dysregulation, including promoter hypermethylation of tumor suppressor genes and hypoacetylation of histones at critical regulatory loci. SHP-141 reverses this dysregulation through multifaceted epigenetic reprogramming:
Transcriptional Reactivation: By inhibiting Class I HDACs, SHP-141 reduces histone-DNA affinity, relaxing chromatin structure at promoters of silenced tumor suppressor genes. This facilitates recruitment of transcription machinery (RNA polymerase II, TATA-binding protein) and acetyltransferases (p300/CBP). Key reactivated targets include CDKN1A (p21/WAF1), CDKN2A (p16/INK4a), and FAS, restoring cell cycle control and apoptotic sensitivity in malignant clones [1] [5].
Oncogenic Network Disruption: SHP-141 suppresses oncogenic transcription factors through direct and indirect mechanisms. STAT3, constitutively activated in Sézary syndrome, is deacetylated by HDAC1/3, enhancing its DNA-binding affinity and transcriptional activity. SHP-141-mediated HDAC inhibition promotes STAT3 hyperacetylation, diminishing its ability to drive expression of anti-apoptotic genes (BCL-2, BCL-XL) and proliferation signals (MYC, CCND1) [1] [7]. Similarly, hyperacetylation of nuclear factor κB (NF-κB) subunit RelA/p65 by HDAC3 inhibition promotes its association with IκBα, sequestering it in the cytoplasm and reducing transcription of inflammatory and survival genes.
Epigenetic Synergy with Methylation Changes: CTCL exhibits CpG island hypermethylation at promoters of genes like CDKN2A (31-36% of cases), CDKN2B (10-36%), MLH1 (16-64%), and SOCS1 (19%) [1]. SHP-141 indirectly modulates DNA methylation by upregulating expression of demethylase enzymes (TET family) and downregulating DNA methyltransferases (DNMT1, DNMT3A). This creates permissive chromatin states where histone hyperacetylation and DNA demethylation cooperatively reactivate epigenetically silenced loci.
Global transcriptomic analyses of SHP-141-treated CTCL cells reveal biphasic gene expression changes: an early wave (6-12 hours) involving immediate-early response genes (FOS, JUN, EGR1) and a later wave (24-48 hours) affecting differentiation (PPARG, RARB), cell cycle (CDKN1A, CDKN2D), and apoptosis regulators (BAX, DIABLO) [5] [9]. This reprogramming forces malignant T-cells toward differentiation and overcomes epigenetic blocks to apoptosis.
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